

# Application Notes and Protocols for SR-1903 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

SR-1903 is a dual-activity small molecule that functions as a potent inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma (RORy) and an agonist of the Liver X Receptor (LXR).[1] This unique pharmacological profile makes SR-1903 a valuable tool for investigating the interplay between these two critical nuclear receptors and a promising candidate for therapeutic development in areas such as autoimmune diseases, metabolic disorders, and inflammation. High-throughput screening (HTS) assays are essential for the efficient discovery and characterization of modulators of nuclear receptor activity. These application notes provide detailed protocols for utilizing SR-1903 in HTS campaigns to identify and characterize novel RORy inverse agonists and LXR agonists.

### **Mechanism of Action of SR-1903**

**SR-1903** exerts its biological effects by modulating the transcriptional activity of two key nuclear receptors:

RORy Inverse Agonism: RORy is a master regulator of T helper 17 (Th17) cell differentiation, which plays a crucial role in the pathogenesis of autoimmune diseases through the production of pro-inflammatory cytokines like IL-17.[2] As an inverse agonist, SR-1903 binds to RORy and reduces its basal transcriptional activity, thereby suppressing the expression of RORy target genes and inhibiting Th17 cell differentiation and function.



LXR Agonism: LXRs (LXRα and LXRβ) are critical regulators of cholesterol, fatty acid, and glucose metabolism.[3][4] LXR activation promotes reverse cholesterol transport and has anti-inflammatory effects. As an LXR agonist, SR-1903 activates LXR-dependent gene transcription, leading to beneficial effects on lipid metabolism and inflammation.

### **Quantitative Data for SR-1903**

The following table summarizes the key quantitative data reported for **SR-1903**.

| Parameter  | Target                              | Value   | Assay Type                | Reference |
|------------|-------------------------------------|---------|---------------------------|-----------|
| IC50       | RORy                                | ~100 nM | Cell-based reporter assay | [1]       |
| IC50       | PPARy                               | 209 nM  | Not specified             | [1]       |
| Activity   | LXR                                 | Agonist | Not specified             | [1]       |
| Inhibition | LPS-induced<br>TREM-1<br>expression | 10 μΜ   | RAW 264.7 cells           | [1]       |
| Inhibition | LPS-induced IL-6 expression         | 10 μΜ   | RAW 264.7 cells           | [1]       |
| Inhibition | LPS-induced IL-<br>33 expression    | 10 μΜ   | RAW 264.7 cells           | [1]       |

## **Signaling Pathway Diagrams**

The following diagrams illustrate the signaling pathways modulated by **SR-1903**.





Click to download full resolution via product page

RORy Signaling Pathway and Inhibition by SR-1903



Click to download full resolution via product page

LXR Signaling Pathway and Activation by SR-1903

# High-Throughput Screening (HTS) Experimental Workflow

The following diagram outlines a general workflow for a high-throughput screening campaign to identify modulators of nuclear receptors like RORy and LXR.





Click to download full resolution via product page

General HTS Workflow for Nuclear Receptor Modulators



# Experimental Protocols Protocol 1: RORy Inverse Agonist HTS using a Luciferase Reporter Assay

This protocol describes a cell-based luciferase reporter gene assay to screen for and characterize RORy inverse agonists.

- 1. Materials:
- HEK293T cells
- RORy expression plasmid (e.g., containing the ligand-binding domain fused to a GAL4 DNAbinding domain)
- Luciferase reporter plasmid with ROR response elements (ROREs)
- Transfection reagent (e.g., Lipofectamine)
- DMEM with 10% FBS and antibiotics
- Opti-MEM I Reduced Serum Medium
- SR-1903 (as a positive control)
- Compound library
- 384-well white, clear-bottom microplates
- Luciferase assay reagent (e.g., Bright-Glo™)
- Luminometer
- 2. Methods:
- Cell Seeding:
  - Culture HEK293T cells to ~80% confluency.



- Co-transfect the cells with the RORy expression plasmid and the RORE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
- After 24 hours, harvest the cells and resuspend them in fresh growth medium.
- $\circ$  Seed the transfected cells into 384-well plates at a density of 10,000 cells/well in 40  $\mu L$  of medium.
- Incubate the plates at 37°C in a 5% CO2 incubator for 4-6 hours to allow cell attachment.
- Compound Addition:
  - Prepare a stock solution of SR-1903 and the compound library in DMSO.
  - Perform serial dilutions of the compounds.
  - Add 100 nL of the diluted compounds to the respective wells using an acoustic liquid handler or a pin tool. The final DMSO concentration should not exceed 0.5%.
  - For control wells, add DMSO only (negative control) or SR-1903 (positive control for inverse agonism).
- Incubation:
  - Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
- Luminescence Detection:
  - Equilibrate the plates and the luciferase assay reagent to room temperature.
  - Add 20 μL of the luciferase reagent to each well.
  - Incubate the plates at room temperature for 5-10 minutes to ensure cell lysis and signal stabilization.
  - Measure the luminescence using a luminometer.
- 3. Data Analysis:



- Normalize the data to the DMSO control wells.
- Calculate the percent inhibition for each compound.
- For dose-response curves, plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

# Protocol 2: LXR Agonist HTS using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol outlines a biochemical TR-FRET assay to identify and characterize LXR agonists.

- 1. Materials:
- Purified, tagged (e.g., GST-tagged) LXR ligand-binding domain (LBD)
- Terbium (Tb)-labeled anti-tag antibody (e.g., anti-GST)
- Fluorescently labeled co-activator peptide (e.g., from SRC/p160 family)
- SR-1903 (as a positive control)
- Compound library
- Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 0.01% BSA, 1 mM DTT)
- 384-well low-volume black microplates
- TR-FRET-compatible plate reader
- 2. Methods:
- Reagent Preparation:
  - Prepare a stock solution of **SR-1903** and the compound library in DMSO.



 Prepare the LXR-LBD, Tb-anti-tag antibody, and fluorescently labeled co-activator peptide in assay buffer at 2X the final desired concentration.

### Assay Procedure:

- $\circ$  Add 5  $\mu L$  of the 2X compound solution (or DMSO/**SR-1903** for controls) to the wells of the 384-well plate.
- Add 5 μL of the 2X LXR-LBD/Tb-anti-tag antibody mixture to each well.
- Add 5 μL of the 2X fluorescently labeled co-activator peptide to each well.
- $\circ$  The final reaction volume will be 15  $\mu$ L.
- Incubation:
  - Incubate the plate at room temperature for 1-2 hours, protected from light.
- TR-FRET Measurement:
  - Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters for the Terbium donor and the fluorescent acceptor. Typically, a time delay is used to reduce background fluorescence.
- 3. Data Analysis:
- Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
- Normalize the data to the DMSO control wells.
- Calculate the percent activation for each compound.
- For dose-response curves, plot the percent activation against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

# Protocol 3: Secondary Assay - Inhibition of LPS-Induced TREM-1, IL-6, and IL-33 Expression in RAW 264.7 Cells



This protocol describes a cell-based assay to confirm the downstream effects of **SR-1903** or newly identified hits on inflammatory signaling.

#### 1. Materials:

- RAW 264.7 macrophage-like cells
- DMEM with 10% FBS and antibiotics
- Lipopolysaccharide (LPS)
- SR-1903
- Test compounds
- 96-well cell culture plates
- RNA extraction kit
- qRT-PCR reagents and instrument
- ELISA kits for mouse IL-6 and IL-33

#### 2. Methods:

- · Cell Seeding and Treatment:
  - Seed RAW 264.7 cells into 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.
  - Pre-treat the cells with various concentrations of SR-1903 or test compounds for 1-2 hours.
  - Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours (for gene expression) or 18-24 hours (for cytokine secretion). Include an unstimulated control.
- Gene Expression Analysis (qRT-PCR):
  - After the 4-6 hour incubation, lyse the cells and extract total RNA using a suitable kit.



- Synthesize cDNA from the RNA.
- Perform qRT-PCR using specific primers for Trem1, II6, II33, and a housekeeping gene (e.g., Gapdh or Actb).
- $\circ$  Analyze the data using the  $\Delta\Delta$ Ct method to determine the relative fold change in gene expression.
- Cytokine Secretion Analysis (ELISA):
  - After the 18-24 hour incubation, collect the cell culture supernatants.
  - Measure the concentration of IL-6 and IL-33 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
- 3. Data Analysis:
- For qRT-PCR, calculate the fold change in gene expression relative to the LPS-stimulated, vehicle-treated control.
- For ELISA, calculate the concentration of secreted cytokines.
- Plot the inhibition of gene expression or cytokine secretion against the compound concentration to determine IC50 values.

### Conclusion

**SR-1903** is a powerful chemical probe for studying the integrated roles of RORy and LXR in health and disease. The detailed protocols provided in these application notes offer robust and reliable methods for high-throughput screening of compound libraries to identify novel modulators of these important nuclear receptors. The primary HTS assays, coupled with the secondary cell-based functional assays, provide a comprehensive framework for hit identification, validation, and lead optimization in drug discovery programs targeting RORy and LXR.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Chemical Screening of Nuclear Receptor Modulators PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liver X receptors in lipid signalling and membrane homeostasis PMC [pmc.ncbi.nlm.nih.gov]
- 4. LXR signaling pathways and atherosclerosis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for SR-1903 in High-Throughput Screening]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610971#sr-1903-for-high-throughput-screening]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com